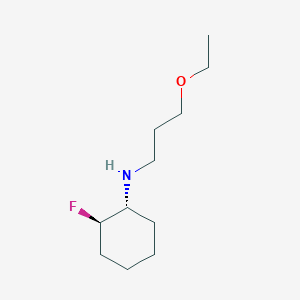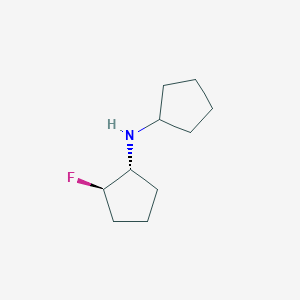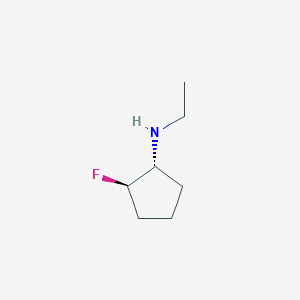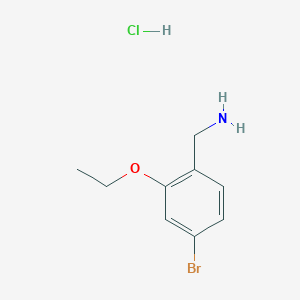![molecular formula C19H15N3O2 B1485888 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 220835-17-6](/img/structure/B1485888.png)
7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Vue d'ensemble
Description
The compound “7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one” belongs to the class of organic compounds known as 2,3-diphenylfurans . It has been discovered as a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases (TK) and a diarylurea moiety at the 5-position shows remarkably enhanced activity against both enzymes .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves various methods . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The detailed syntheses and spectroscopic data of the synthesized compounds are reported .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various functional groups. The molecular docking of all compounds performed with Bacillus paralicheniformis α-amylase enzyme .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are complex and involve multiple steps. The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 254–256 °C . The compound is characterized by FT-IR, 1 H NMR, and 13 C NMR .Applications De Recherche Scientifique
Antiproliferative Activity
This compound has been studied for its potential to inhibit the proliferation of cancer cells. It has shown promising results in inducing cell death in cancerous cells by activating apoptotic pathways. For instance, certain derivatives have displayed low micromolar GI50 values against various cancer cell lines, suggesting their efficacy as antiproliferative agents .
pH Sensing
The fluorescence properties of this compound make it a potent candidate for pH sensing. It can be used for both fluorescence intensity-based and ratiometric pH sensing, which is crucial in various biological and chemical analyses .
Antimicrobial Agent
Derivatives of this compound have been synthesized and characterized for their potential as antimicrobial agents. They have shown broad-spectrum antimicrobial activity, which could be valuable in developing new antibiotics to combat resistant strains of bacteria and fungi .
In-vitro Cytotoxicity
The compound has been evaluated for its cytotoxic effects on normal and cancerous cell lines. It has demonstrated the ability to target cancerous cells at lower concentrations compared to normal cells, highlighting its potential as a selective cytotoxic agent .
Anti-inflammatory Activities
Research has indicated that derivatives of this compound may possess anti-inflammatory properties. This could be significant in the development of new anti-inflammatory medications for various chronic diseases .
Therapeutic Potential
The compound has shown therapeutic potential in preclinical models. For example, it has been found to inhibit enzymes like dihydrofolate reductase, which is a target for antitumor drugs .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyridopyrimidines, have been shown to act on several therapeutic targets .
Mode of Action
It is suggested that the compound may interact strongly with its targets .
Biochemical Pathways
Related compounds have been shown to have a therapeutic interest and have been studied in the development of new therapies .
Pharmacokinetics
It is noted that the compound’s degree of lipophilicity allows it to diffuse easily into cells .
Result of Action
Related compounds have been shown to exhibit antiproliferative activity and induce cell death .
Orientations Futures
Propriétés
IUPAC Name |
7-(4-methoxyphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-15-9-7-14(8-10-15)22-11-16(13-5-3-2-4-6-13)17-18(22)20-12-21-19(17)23/h2-12H,1H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOBJTRTUSWVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485805.png)
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485806.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methoxyaniline](/img/structure/B1485807.png)


![N-[(1R,2R)-2-fluorocyclopentyl]-4-methylaniline](/img/structure/B1485811.png)

![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine](/img/structure/B1485815.png)

![N-[(1R,2R)-2-fluorocyclopentyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B1485819.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3,4-dimethylaniline](/img/structure/B1485820.png)
![Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1485821.png)

